molecular formula C19H14ClN3OS B2523955 N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide CAS No. 897459-91-5

N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

Cat. No.: B2523955
CAS No.: 897459-91-5
M. Wt: 367.85
InChI Key: OANTXXKBDYKFQZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H14ClN3OS and its molecular weight is 367.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A study by Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures similar to the target compound, to evaluate their antitumor activity. These derivatives were tested against various human tumor cell lines, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antituberculosis Activity

Ulusoy (2002) reported on the synthesis and antituberculosis activity of compounds including N2-cycloalkylidene-(6-phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides. These compounds showed varying degrees of inhibition against Mycobacterium tuberculosis, highlighting the potential for the development of new antituberculosis agents (Ulusoy, 2002).

Photovoltaic Efficiency and Ligand-Protein Interactions

The work of Mary et al. (2020) focused on the synthesis and analysis of benzothiazolinone acetamide analogs for their potential application in dye-sensitized solar cells (DSSCs) and as ligands for protein interactions. The study found that these compounds show good light harvesting efficiency and free energy of electron injection, suggesting their usability in photovoltaic cells. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) indicated significant binding affinity, revealing the potential for therapeutic applications (Mary et al., 2020).

Corrosion Inhibition

Rouifi et al. (2020) synthesized heterocyclic benzimidazole derivatives to study their corrosion inhibition properties for carbon steel in hydrochloric acid solution. This research suggests the potential application of similar compounds in protecting metals against corrosion, which could be beneficial in industrial settings (Rouifi et al., 2020).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c20-15-8-4-5-9-16(15)21-18(24)10-14-12-25-19-22-17(11-23(14)19)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANTXXKBDYKFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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